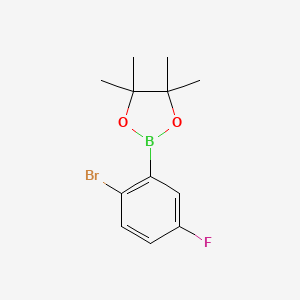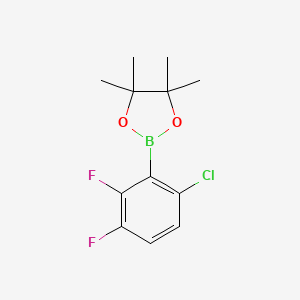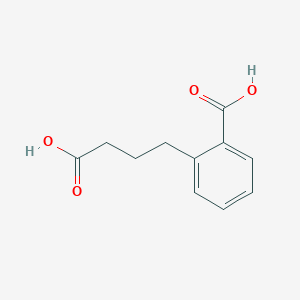
Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), or Ru(dppf)2(cod), is an organometallic compound with a ruthenium(II) center and two dppf and two cod ligands. It is a colorless crystalline solid with a melting point of 206°C and a boiling point of 280°C. It is soluble in organic solvents such as chloroform, methanol, and acetone. Ru(dppf)2(cod) has been widely used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Ru(dppf)2(cod) has been used in a variety of scientific research applications, including catalysis, drug delivery, and imaging. As a catalyst, Ru(dppf)2(cod) has been used in a variety of reactions, including hydrogenation, hydroformylation, and epoxidation. It has also been used as a drug delivery system, as it can bind to a variety of drugs and facilitate their release in a controlled manner. Additionally, Ru(dppf)2(cod) has been used in imaging applications, as its fluorescence can be used to detect and image biological molecules.
Wirkmechanismus
Target of Action
Ruthenium complexes are known to interact with various biological targets, including dna and proteins . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
One source suggests that ruthenium complexes can form a complex with a drug molecule, which then binds to a target molecule. The complex then releases the drug molecule, which binds to the target molecule and exerts its effects.
Biochemical Pathways
Ruthenium complexes are known to interfere with various biochemical processes, including dna replication and protein function .
Action Environment
The action, efficacy, and stability of MFCD30187946 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . For instance, the compound is described as a red-brown low melting solid, and its physical characteristics include a boiling point of 120-160/1 mm .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ru(dppf)2(cod) in lab experiments is its ability to bind to a variety of drugs and facilitate their release in a controlled manner. Additionally, it is relatively easy to synthesize and is available in high purity. The main limitation of using Ru(dppf)2(cod) in lab experiments is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a variety of potential future directions for the use of Ru(dppf)2(cod). For example, it could be used in the development of new drug delivery systems, as it can bind to a variety of drugs and facilitate their release in a controlled manner. Additionally, it could be used in the development of new imaging agents, as its fluorescence can be used to detect and image biological molecules. Finally, it could be used in the development of new catalysts, as it has been shown to be effective in a variety of reactions.
Synthesemethoden
Ru(dppf)2(cod) can be synthesized by a variety of methods, including a two-step procedure involving the reaction of ruthenium(II) chloride with 1,1,1-trifluoro-2,4-pentanedionate (dppf) and 1,5-cyclooctadiene (cod). In the first step, the ruthenium(II) chloride is reacted with dppf to form a ruthenium(II) dppf complex. In the second step, the ruthenium(II) dppf complex is reacted with cod to form Ru(dppf)2(cod). This two-step procedure is simple, efficient, and yields a high purity product.
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C5H5F3O2.Ru/c1-2-4-6-8-7-5-3-1;2*1-3(9)2-4(10)5(6,7)8;/h1-2,7-8H,3-6H2;2*2,10H,1H3;/b2-1-,8-7-;2*4-2-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQQYGIHTTYFDV-AXUKAOTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.C1CC=CCCC=C1.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.C1/C=C\CC/C=C\C1.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6O4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)


![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)